molecular formula C10H15NO3 B12086390 2-(Dimethoxymethyl)-4-methoxyaniline

2-(Dimethoxymethyl)-4-methoxyaniline

Cat. No.: B12086390
M. Wt: 197.23 g/mol
InChI Key: ZQIRBRCBPSEUKY-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-4-methoxyaniline is an organic compound with a complex structure that includes both methoxy and aniline functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid to facilitate the formation of the dimethoxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Dimethoxymethyl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The pathways involved often include the activation of specific functional groups and the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethoxymethyl)-3-methoxyaniline
  • 2-(Dimethoxymethyl)-5-methoxyaniline
  • 2-(Dimethoxymethyl)-6-methoxyaniline

Uniqueness

2-(Dimethoxymethyl)-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(dimethoxymethyl)-4-methoxyaniline

InChI

InChI=1S/C10H15NO3/c1-12-7-4-5-9(11)8(6-7)10(13-2)14-3/h4-6,10H,11H2,1-3H3

InChI Key

ZQIRBRCBPSEUKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)C(OC)OC

Origin of Product

United States

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